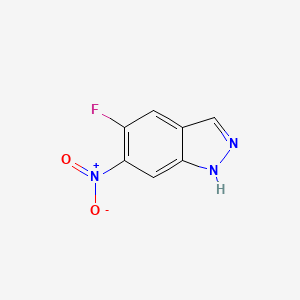

5-Fluoro-6-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSRHHJSNKBZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360952-20-0 | |

| Record name | 5-FLUORO-6-NITRO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Physicochemical Profiling

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-6-nitro-1H-indazole

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. For researchers, scientists, and drug development professionals, the initial characterization of a novel compound is a critical juncture that dictates its entire developmental trajectory. A molecule's inherent physicochemical properties—its solubility, stability, lipophilicity, and solid-state characteristics—are not merely data points; they are the fundamental determinants of its pharmacokinetic and pharmacodynamic behavior.

This guide focuses on this compound, a heterocyclic compound of significant interest. The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic incorporation of a fluorine atom and a nitro group is a deliberate tactic to modulate electronic properties, metabolic stability, and target-binding interactions.[2] Understanding the precise physicochemical nature of this specific arrangement is therefore paramount for unlocking its therapeutic potential. This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on not just what to measure, but why specific experimental choices are made and how to interpret the results within the broader context of drug development.

Molecular Identity and Core Properties

This compound is a substituted indazole with the molecular formula C₇H₄FN₃O₂.[3] The presence of both a hydrogen bond donor (the indazole N-H) and multiple hydrogen bond acceptors (the nitro group oxygens and pyrazole nitrogen) suggests the potential for complex intermolecular interactions that will govern its solid-state properties and solubility. The fluoro- and nitro-substituents are strongly electron-withdrawing, which significantly influences the electron density distribution across the aromatic system, impacting its pKa and potential for metabolic transformation.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source & Notes |

| IUPAC Name | This compound | [3] |

| CAS Number | 1360952-20-0 | [3] |

| Molecular Formula | C₇H₄FN₃O₂ | [3] |

| Molecular Weight | 181.12 g/mol | Computed by PubChem.[3] |

| Exact Mass | 181.02875454 Da | Computed by PubChem.[3] |

| Appearance | Yellow solid | Inferred from analogous compounds like 6-fluoro-5-nitro-1H-indazole.[4] |

| Melting Point | Data not available in searched literature. | For comparison, the related compound 5-nitro-1H-indazole has a melting point of 204-208°C, suggesting a high-melting, stable crystalline solid. |

| Solubility | Data not available in searched literature. | Expected to have low aqueous solubility due to its aromatic nature but may be soluble in polar organic solvents like DMSO, DMF, and methanol. |

| XLogP3 (Lipophilicity) | 1.5 | Computed by PubChem.[3] This moderate value suggests a balance between aqueous solubility and membrane permeability, a desirable trait for oral bioavailability. |

| Topological Polar Surface Area | 74.5 Ų | Computed by PubChem.[3] This value is within the typical range for orally bioavailable drugs (often < 140 Ų), suggesting good potential for cell membrane permeation. |

| Hydrogen Bond Donors | 1 | Computed by PubChem.[3] |

| Hydrogen Bond Acceptors | 4 | Computed by PubChem.[3] |

Synthesis and Structural Confirmation: An Integrated Workflow

The reliable characterization of a compound begins with its synthesis and purification. A common route to nitro-fluoro-indazoles involves the nitration of a fluorinated indazole precursor.[4] The subsequent purification is crucial for obtaining material suitable for definitive analytical testing.

Caption: General workflow for synthesis and purification.[4]

Definitive Structural Elucidation: Single-Crystal X-ray Crystallography

While spectroscopic methods provide evidence for a proposed structure, only single-crystal X-ray crystallography (SC-XRD) offers unambiguous proof of atomic connectivity, stereochemistry, and conformation in the solid state.[5][6] This technique is the gold standard and provides invaluable insight into the intermolecular forces, such as hydrogen bonding and π-stacking, that dictate crystal packing. This information is critical for understanding polymorphism, which can profoundly affect a drug's stability, solubility, and bioavailability.

-

Crystal Growth (The Causality of Solvent Choice): The primary challenge is growing a single, diffraction-quality crystal (typically 0.1-0.3 mm). This is more art than science. The choice of solvent system is paramount. A solvent in which the compound is sparingly soluble is ideal. Slow evaporation of a saturated solution in a solvent system like ethyl acetate/hexane or dichloromethane/methanol at room temperature is a common starting point. The goal is to allow molecules to deposit slowly onto a growing lattice, ensuring order.

-

Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head. The crystal is placed in an intense, monochromatic X-ray beam and rotated.[5] As the crystal rotates, a unique diffraction pattern of reflections (spots) is generated and recorded by a detector. A full dataset often requires collecting tens of thousands of reflections.

-

Structure Solution and Refinement: The diffraction pattern is mathematically decoded (using direct methods) to generate an initial electron density map of the unit cell.[6] From this map, the positions of the atoms are inferred. This initial model is then refined computationally, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern.

-

Data Interpretation: The final refined structure provides precise bond lengths, bond angles, and torsional angles. It will definitively confirm the 5-fluoro-6-nitro substitution pattern and reveal how the molecules pack in the crystal, guided by N-H···O (nitro) or N-H···N (pyrazole) hydrogen bonds.

Spectroscopic and Spectrometric Characterization

A suite of spectroscopic techniques is required to confirm the identity and purity of each synthesized batch. The workflow below illustrates a comprehensive approach to characterization.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound. Dissolve in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is strategic: it readily dissolves many polar heterocyclic compounds, and its high boiling point allows for variable temperature studies if needed. The acidic N-H proton is also observable in DMSO-d₆, whereas it might exchange in D₂O or CD₃OD.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex coupling patterns. Standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments should be run.

-

¹H NMR:

-

N-H Proton: A broad singlet is expected at a downfield chemical shift (>13 ppm), characteristic of an acidic indazole proton in DMSO-d₆.[4]

-

Aromatic Protons: Two singlets are predicted in the aromatic region (δ 7.5-9.0 ppm). The proton at C7 (adjacent to the fluorine-bearing carbon) and the proton at C4 (adjacent to the nitro-bearing carbon) will appear as singlets due to the lack of adjacent proton neighbors. The specific chemical shifts will be influenced by the strong electron-withdrawing effects of the F and NO₂ groups.

-

H-F Coupling: Long-range coupling between the fluorine at C5 and the proton at C4 may be observed, resulting in a narrow doublet or broadening of the C4-H signal.

-

-

¹³C NMR:

-

Seven distinct carbon signals are expected.

-

C-F Carbon: The carbon directly attached to the fluorine (C5) will appear as a large doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF ≈ 240-260 Hz).

-

Adjacent Carbons: The carbons ortho and meta to the fluorine (C4, C6, and the bridgehead carbons) will exhibit smaller two- and three-bond C-F couplings (²JCF, ³JCF), which is diagnostic.

-

C-NO₂ Carbon: The carbon bearing the nitro group (C6) will also be significantly influenced electronically.

-

-

¹⁹F NMR (The Fluorine "Spy"):

-

Rationale: ¹⁹F NMR is exceptionally valuable for fluorinated drug candidates.[7][8] It offers a wide chemical shift range, high sensitivity, and the absence of background signals, making it a powerful tool for identification and purity assessment.[9]

-

Expected Spectrum: A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom on an electron-deficient aromatic ring. The signal may appear as a narrow multiplet due to long-range couplings to nearby protons (e.g., H-4).

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a primary identity check.

-

Method Choice (Causality): Electrospray Ionization (ESI) is the method of choice for this molecule. It is a "soft" ionization technique that typically produces the intact molecular ion (or a protonated/deprotonated version) with minimal fragmentation, making data interpretation straightforward.

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the solution into the ESI source.

-

Expected Result: In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 180.02.[4] In positive ion mode, the protonated molecule [M+H]⁺ at m/z 182.04 or the sodium adduct [M+Na]⁺ at m/z 204.02 may be observed. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive confirmation of the molecular formula.

Infrared (IR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

-

Sample Preparation: The simplest method is Attenuated Total Reflectance (ATR), where a small amount of the solid powder is pressed against a diamond or germanium crystal. Alternatively, a KBr pellet can be prepared.

-

Expected Absorption Bands:

-

N-H Stretch: A broad band around 3100-3300 cm⁻¹.

-

Aromatic C-H Stretch: Sharp bands just above 3000 cm⁻¹.

-

N=O Asymmetric & Symmetric Stretch: Two strong, characteristic bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), are definitive for the nitro group.

-

C=C/C=N Aromatic Stretches: Multiple bands in the 1400-1620 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1000-1250 cm⁻¹ region.

-

Impact of Properties on Drug Development

The ultimate goal of characterizing a potential drug candidate is to predict its behavior in a biological system. The physicochemical properties are the foundation for this prediction.

Caption: Relationship between core properties and development outcomes.

Conclusion

This compound represents a molecule designed with therapeutic intent, leveraging established medicinal chemistry principles. Its comprehensive characterization is not a rote exercise but a strategic necessity. This guide outlines an integrated, multi-technique approach to defining its fundamental physicochemical properties. By employing high-resolution mass spectrometry, a full suite of NMR techniques (including ¹⁹F NMR), and definitive X-ray crystallography, researchers can build a robust data package. This package is the essential foundation for all subsequent stages of development, from formulation and preclinical ADME studies to eventual clinical trials. The insights gained from these foundational measurements provide the rational basis for advancing this promising scaffold toward its ultimate goal: becoming a safe and effective therapeutic agent.

References

-

PubChem. This compound | C7H4FN3O2 | CID 74787696. [Link]

-

MDPI. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. [Link]

-

National Institutes of Health (NIH). Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC. [Link]

-

International Journal of Creative Research Thoughts (IJCRT). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]

-

Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science. [Link]

-

ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. [Link]

-

ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]

-

PubMed. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). [Link]

-

National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

-

ResearchGate. 19 F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

MDPI. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. [Link]

-

ResearchGate. Fluorinated Heterocycles. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

ResearchGate. Synthesis and biological properties of new 5-nitroindazole derivatives. [Link]

-

National Institutes of Health (NIH). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

-

Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

-

Taylor & Francis Online. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles | MDPI [mdpi.com]

- 3. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-FLUORO-5-NITRO-1H-INDAZOLE | 633327-51-2 [chemicalbook.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. mkuniversity.ac.in [mkuniversity.ac.in]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Tautomerism and Stability of 5-Fluoro-6-nitro-1H-indazole

This guide provides an in-depth technical exploration of the tautomeric equilibrium and relative stability of 5-fluoro-6-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into the fundamental principles governing its tautomerism, the analytical techniques used for characterization, and the computational methods that provide a deeper understanding of its molecular behavior. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the nuanced properties of substituted indazoles.

Introduction to Indazole Tautomerism

Indazole, a bicyclic heteroaromatic compound, is composed of a benzene ring fused to a pyrazole ring.[1][2] A key characteristic of the indazole scaffold is the phenomenon of annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[3] This results in the existence of two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[4][5]

Generally, the 1H-tautomer, which has a benzenoid structure, is thermodynamically more stable and predominates in various phases, including gas, solution, and solid states.[3][6] The 2H-tautomer, with its quinonoid structure, is typically less stable.[4] However, the energy difference between these two forms can be influenced by a variety of factors, including the nature and position of substituents on the indazole ring, the solvent, and temperature.[7][8] Understanding the tautomeric preference of a substituted indazole is crucial as it significantly impacts its physicochemical properties, reactivity, and biological activity.[2]

Caption: Annular tautomerism in the indazole ring system.

The Case of this compound

The subject of this guide, this compound, presents an interesting case for the study of tautomeric equilibrium. The presence of a strongly electron-withdrawing nitro group at the 6-position and an electronegative fluorine atom at the 5-position is expected to significantly influence the electron density distribution within the indazole ring system. This, in turn, will affect the relative stabilities of the 1H and 2H tautomers.

While specific experimental data for this compound is not extensively published, we can extrapolate from the known effects of similar substituents on the indazole core. The electron-withdrawing nature of the nitro group is anticipated to have a pronounced effect on the acidity of the N-H proton and the overall electronic structure, potentially altering the tautomeric preference compared to the unsubstituted indazole.

Investigating Tautomerism and Stability: A Methodological Approach

A comprehensive understanding of the tautomeric behavior of this compound requires a combination of experimental and computational techniques.

Experimental Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and indispensable tool for the structural elucidation of indazole regioisomers and the study of tautomeric equilibria in solution.[3][9] The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the position of the mobile proton.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

-

Spectral Analysis: Compare the observed chemical shifts and coupling constants with those reported for known 1H- and 2H-substituted indazoles. Key diagnostic signals include the chemical shifts of the protons and carbons in the pyrazole ring and the adjacent benzene ring. For instance, ¹³C NMR is often a reliable method for assigning the position of substitution.[3]

3.1.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the unambiguous determination of the predominant tautomer.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software packages. The refined structure will reveal the precise location of all atoms, including the hydrogen atom on the pyrazole nitrogen, thus confirming the tautomeric form in the solid state.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[7][11] These methods can provide insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.

Computational Protocol: DFT Calculations

-

Structure Optimization: Build the initial 3D structures of both the 1H- and 2H-tautomers of 5-fluoro-6-nitro-indazole. Perform geometry optimizations for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[10][12]

-

Energy Calculations: Calculate the electronic energies of the optimized structures. To obtain more accurate relative energies, include zero-point vibrational energy (ZPVE) corrections.

-

Solvent Effects: To model the influence of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvent Model Density (SMD) approach.[13][14] Perform geometry optimizations and energy calculations within the chosen solvent model.

-

NMR Chemical Shift Prediction: Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate the NMR chemical shifts (¹H and ¹³C) for both tautomers.[15][16] A comparison of the calculated shifts with the experimental data can aid in the assignment of the observed tautomer in solution.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-6-nitro-1H-indazole (CAS: 1360952-20-0)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 5-Fluoro-6-nitro-1H-indazole, a heterocyclic building block with significant potential in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, reactivity, and potential applications, grounded in established chemical principles and data from closely related analogues.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are isosteric to indoles and feature prominently in a multitude of biologically active molecules.[1][2] The strategic placement of a fluorine atom and a nitro group on the benzene portion of the indazole core imparts unique electronic properties that are highly valuable for tuning a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.

While specific experimental data for some physical properties of this exact compound are not extensively published, we can infer and predict its characteristics based on available data for its isomers and parent compounds.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source / Rationale |

| CAS Number | 1360952-20-0 | [5] |

| Molecular Formula | C₇H₄FN₃O₂ | [5] |

| Molecular Weight | 181.12 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Appearance | Yellow to brown solid | [6] |

| Melting Point | Not reported. Predicted to be in the range of 180-220 °C. | Based on melting points of 6-Nitro-1H-indazole (179-183 °C) and 5-Nitro-1H-indazole (207-211 °C).[3][4] |

| Boiling Point | Not reported; likely to decompose at high temperatures. | Typical for similar nitroaromatic compounds. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol. | Inferred from the structure and data on related indazoles. |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow: Electrophilic Nitration

The core of this synthesis is an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺) is the electrophile. The choice of starting material, 5-fluoro-1H-indazole, is critical. The fluorine atom at the 5-position and the pyrazole ring's electronic nature will direct the incoming nitro group. The pyrazole portion is electron-withdrawing, deactivating the benzene ring, but the NH group is an activating ortho-, para-director. The fluorine atom is deactivating but also an ortho-, para-director. The interplay of these effects suggests that nitration will occur on the benzene ring. Given the directing effects, the C6 position is a plausible site for nitration.

Detailed Experimental Protocol (Hypothetical)

-

Preparation: To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to 0 °C in an ice bath.

-

Addition of Starting Material: Slowly add 5-fluoro-1H-indazole (1.0 equivalent) to the cooled sulfuric acid.

-

Nitration: Add potassium nitrate (KNO₃) (1.1 equivalents) portion-wise, ensuring the temperature remains below 5-10 °C. The in-situ generation of the nitronium ion (NO₂⁺) is the key to this step.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the crude product.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to yield the pure this compound.

Reactivity and Electronic Effects

The reactivity of the this compound core is dictated by the strong electron-withdrawing nature of both the nitro group and the fluorine atom.[9] This has profound implications for subsequent chemical modifications.

-

N-H Acidity: The electron-withdrawing groups increase the acidity of the N-H proton of the pyrazole ring, making it more susceptible to deprotonation by a base. This facilitates N-alkylation or N-arylation reactions, which are common strategies in drug development to modulate solubility and cell permeability.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, while a poor leaving group in many contexts, can be displaced by strong nucleophiles in SNAr reactions. This is because the nitro group at the ortho position can stabilize the negative charge of the Meisenheimer complex intermediate. This provides a synthetic handle to introduce a variety of functional groups at the C5 position.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting 6-amino-5-fluoro-1H-indazole is a versatile intermediate for the synthesis of a wide range of derivatives, such as amides, sulfonamides, and ureas, which are common pharmacophores.

Spectroscopic Characterization (Predicted)

No publicly available spectra for this compound (CAS 1360952-20-0) were found. However, we can predict the key features of its ¹H NMR, ¹³C NMR, and Mass Spectrum based on the known data for its regioisomer, 6-Fluoro-5-nitro-1H-indazole, and general principles of spectroscopy.[10][11]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

| ¹H NMR | NH Proton: A broad singlet at δ > 13 ppm. Aromatic Protons: Two singlets or narrow doublets in the δ 7.5-9.0 ppm range. The proton at C7 would likely be a singlet, while the proton at C4 would be a doublet due to coupling with the fluorine at C5. | The acidic NH proton is typically deshielded. The electron-withdrawing groups cause significant downfield shifts of the aromatic protons. The specific splitting pattern will depend on the magnitude of the H-F coupling constants. |

| ¹³C NMR | Aromatic Carbons: Signals in the δ 110-150 ppm range. The carbon attached to fluorine (C5) will appear as a doublet with a large ¹JCF coupling constant. The carbon attached to the nitro group (C6) will also be significantly shifted. | The positions of the signals are influenced by the inductive and resonance effects of the substituents. Carbon-fluorine coupling is a key diagnostic feature. |

| Mass Spec (ESI) | [M-H]⁻: An ion at m/z 180.02. | In negative ion mode Electrospray Ionization (ESI), the acidic N-H proton is easily lost. |

| Mass Spec (EI) | [M]⁺: A molecular ion peak at m/z 181.03. Fragmentation: Likely loss of NO₂ (m/z 135) and subsequent fragmentation of the indazole ring. | Electron Ionization (EI) would show the molecular ion and characteristic fragmentation patterns for nitroaromatic compounds. |

Potential Applications in Drug Discovery

The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2] Indazole-containing compounds have been successfully developed as anti-cancer agents (e.g., Pazopanib), anti-inflammatory drugs (e.g., Benzydamine), and treatments for a variety of other conditions.[12]

This compound serves as a valuable starting material for the synthesis of libraries of novel indazole derivatives for screening against various therapeutic targets.

-

Kinase Inhibitors: The indazole core is a common hinge-binding motif in many kinase inhibitors. The substituents on the benzene ring can be modified to achieve selectivity and potency against specific kinases implicated in cancer and inflammatory diseases.

-

Antiparasitic Agents: Nitroaromatic compounds have a long history as antiparasitic drugs. Derivatives of nitroindazoles have shown promising activity against parasites like Leishmania and Trypanosoma cruzi.[12][13]

-

CNS-Active Agents: The ability to modulate the physicochemical properties of the indazole core through substitution makes it an attractive scaffold for developing agents that can cross the blood-brain barrier and act on central nervous system targets.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. The available safety data indicates several hazards.[5][14]

GHS Hazard Identification: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Handling Practices: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Yuhan Chemical. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1360952-20-0 | Product Name : this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]

-

Fluorochem Ltd. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

-

Watson International. (2017). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 5 and 6 with hydrazine hydrate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitroindazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

RSC Publishing. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound,1360952-20-0-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 7. 6-FLUORO-5-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 6-FLUORO-5-NITRO-1H-INDAZOLE | 633327-51-2 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. benchchem.com [benchchem.com]

- 14. watson-int.com [watson-int.com]

An In-depth Technical Guide to the Solubility of 5-Fluoro-6-nitro-1H-indazole in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

5-Fluoro-6-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2][3] Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening workflows.[4] This technical guide provides a comprehensive framework for approaching the solubility of this compound. Due to the limited availability of public, quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles of solubility, a theoretical analysis of solvent selection, and a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction: The Significance of this compound

Indazole derivatives are recognized as "privileged scaffolds" in drug discovery.[3] Their unique bicyclic structure, containing both hydrogen bond donors and acceptors, allows for versatile interactions with biological targets.[5] The incorporation of a nitro group and a fluorine atom, as in this compound, can further modulate the molecule's electronic properties and binding affinities, making it a valuable intermediate in the development of novel pharmaceuticals.[1]

Accurate solubility data is paramount; poor solubility can lead to significant challenges, including:

-

Inaccurate screening results: Undissolved compound can lead to false negatives or unreliable dose-response curves.[6]

-

Difficulties in chemical synthesis: Inefficient reactions and purification challenges arise when reactants are not fully dissolved.

-

Formulation and bioavailability issues: For a drug candidate to be orally bioavailable, it must first dissolve in the gastrointestinal tract.[4][7]

This guide will equip the researcher with the necessary knowledge to predict, determine, and interpret the solubility of this important chemical entity.

Physicochemical Properties & Theoretical Solubility Profile

To understand the solubility behavior of this compound, we must first examine its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₄FN₃O₂ | PubChem[8] |

| Molecular Weight | 181.12 g/mol | PubChem[8] |

| CAS Number | 1360952-20-0 | Pharmaffiliates[9] |

| XLogP3 | 1.5 | PubChem[8] |

| Melting Point | Data not publicly available. For comparison, 5-nitro-1H-indazole melts at 207-211 °C. | Thermo Fisher Scientific[10] |

Analysis of Molecular Structure and Polarity:

The structure of this compound suggests a molecule of moderate polarity.

-

Polar Features: The indazole ring contains an acidic N-H proton (hydrogen bond donor) and a pyridine-like nitrogen (hydrogen bond acceptor). The nitro group (-NO₂) is strongly electron-withdrawing and a potent hydrogen bond acceptor.

-

Nonpolar Features: The bicyclic aromatic core (benzene fused to pyrazole) is inherently hydrophobic.

-

Fluorine Substitution: The fluorine atom is highly electronegative but has a minimal impact on LogP, slightly increasing lipophilicity.

The "Like Dissolves Like" Principle: Based on this structure, we can make qualitative predictions:

-

High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can accept hydrogen bonds and have high polarity to solvate the molecule.

-

Moderate Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol. These solvents can act as both hydrogen bond donors and acceptors, but their polarity is lower than DMSO.

-

Low to Moderate Solubility Expected: In solvents of intermediate polarity like Tetrahydrofuran (THF), Ethyl Acetate, and Acetone.[11]

-

Poor Solubility Expected: In nonpolar solvents such as Toluene, Hexanes, and Heptane, which lack the ability to form hydrogen bonds or interact favorably with the polar functional groups.

Logical Framework for Solubility Assessment

A systematic approach is crucial for accurately determining solubility. The following diagram outlines the logical flow from theoretical prediction to experimental validation.

Caption: Logical framework for solubility assessment.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[12][13][14]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >98% purity)

-

HPLC-grade organic solvents (e.g., DMSO, Methanol, Acetonitrile, Ethyl Acetate, Toluene)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

Calibrated HPLC-UV system

Workflow Diagram:

Caption: Isothermal Shake-Flask Experimental Workflow.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: a. Weigh approximately 5-10 mg of this compound into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve.[15] b. Accurately pipette 1.0 mL of the desired organic solvent into the vial. c. Prepare each solvent in triplicate to ensure reproducibility. d. Tightly cap the vials.

-

Equilibration: a. Place the vials on an orbital shaker inside a temperature-controlled incubator set to 25 °C. b. Shake the vials at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[15][16]

-

Sample Collection and Phase Separation: a. After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow undissolved solids to sediment. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any microscopic undissolved particles.[13]

-

Quantitative Analysis (HPLC-UV): a. Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying this compound. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid). The solvent used for the sample must be compatible with the mobile phase.[17][18] b. Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (like acetonitrile or DMSO). From this stock, create a series of at least five standard solutions of known concentrations.[17][19] c. Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) > 0.99. d. Sample Analysis: Precisely dilute the filtered saturated solution with the mobile phase to ensure its concentration falls within the linear range of the calibration curve. e. Inject the diluted sample and record the peak area.

-

Calculation: a. Determine the concentration of the diluted sample using the linear regression equation from the calibration curve. b. Calculate the original solubility using the formula: Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Data Presentation and Interpretation

Results should be presented clearly in a table, reporting solubility in both mass/volume (mg/mL) and molarity (mol/L) units.

Anticipated Solubility Profile (Qualitative):

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Strong H-bond acceptor, high polarity. |

| N,N-Dimethylformamide (DMF) | High | Strong H-bond acceptor, high polarity. | |

| Polar Protic | Methanol (MeOH) | Moderate | H-bond donor/acceptor. |

| Ethanol (EtOH) | Moderate | H-bond donor/acceptor, less polar than MeOH. | |

| Intermediate Polarity | Acetone | Low-Moderate | H-bond acceptor, moderate polarity. |

| Ethyl Acetate (EtOAc) | Low-Moderate | Moderate polarity, some H-bond accepting ability.[11] | |

| Tetrahydrofuran (THF) | Low-Moderate | Cyclic ether, moderate polarity. | |

| Nonpolar | Toluene | Very Low | Aromatic but nonpolar, cannot H-bond effectively. |

| Heptane / Hexane | Insoluble | Aliphatic, nonpolar, no favorable interactions. |

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

-

Precautions: Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[20][21]

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a robust understanding of its physicochemical properties allows for a rational approach to solvent selection and solubility testing. The isothermal shake-flask method, coupled with a validated HPLC-UV analytical procedure, provides a reliable and accurate means of generating the critical solubility data required by researchers in drug discovery and development. This guide provides the theoretical foundation and a practical, step-by-step framework to empower scientists to obtain this essential information with high confidence.

References

[8] PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

[22] PubChem. 6-Nitroindazole. National Center for Biotechnology Information. Available at: [Link]

[23] PubChem. 5-Nitroindazole. National Center for Biotechnology Information. Available at: [Link]

[24] Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

[25] Matrix Fine Chemicals. 5-NITRO-1H-INDAZOLE | CAS 5401-94-5. Available at: [Link]

[1] Zhang, X., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

[17] PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

[12] Fakhree, M. A. A., et al. Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences. Available at: [Link]

[6] protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

[2] Sharma, A., et al. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link]

[19] ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

[4] Savjani, K. T., et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

[21] Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Nitro-1H-indazole. Available at: [Link]

[9] Pharmaffiliates. This compound | CAS No : 1360952-20-0. Available at: [Link]

[26] Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

[27] BMG LABTECH. Drug solubility: why testing early matters in HTS. Available at: [Link]

[28] CAS Common Chemistry. 5-Nitroindazole. Available at: [Link]

[18] Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available at: [Link]

[16] Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

[15] Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

[5] Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. Available at: [Link]

[14] Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

[3] RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

[29] Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

[30] Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. This compound | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. pharmaguru.co [pharmaguru.co]

- 18. asianjpr.com [asianjpr.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. lup.lub.lu.se [lup.lub.lu.se]

- 25. 5-NITRO-1H-INDAZOLE | CAS 5401-94-5 [matrix-fine-chemicals.com]

- 26. sciforum.net [sciforum.net]

- 27. bmglabtech.com [bmglabtech.com]

- 28. CAS Common Chemistry [commonchemistry.cas.org]

- 29. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 30. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-6-nitro-1H-indazole: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Power of the Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] By screening small, low-molecular-weight fragments, FBDD allows for a more efficient exploration of chemical space, often yielding hits with superior ligand efficiency and physicochemical properties.[1] The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its versatile chemistry and ability to engage in a wide range of biological interactions make it an ideal starting point for FBDD campaigns. This guide focuses on a particularly intriguing, yet underexplored, indazole fragment: 5-fluoro-6-nitro-1H-indazole . We will delve into its synthesis, physicochemical properties, and, through reasoned extrapolation from closely related structures, its significant potential as a cornerstone for the development of novel therapeutics.

The Strategic Value of this compound in FBDD

The true power of a fragment lies in its chemical and biological potential. This compound is a prime example of a fragment endowed with features that are highly desirable in a drug discovery context.

-

The Indazole Core: The indazole ring system is a bioisostere of indole and purine, allowing it to mimic the interactions of these key biological motifs.[3] It can act as both a hydrogen bond donor and acceptor, and its aromatic nature facilitates π-stacking and hydrophobic interactions. This versatility has led to the development of indazole-based inhibitors for a wide array of targets, including kinases, proteases, and GPCRs.[3]

-

The Fluoro Substituent: The introduction of a fluorine atom can have a profound impact on a molecule's properties. In the context of drug design, fluorination is often employed to:

-

Enhance binding affinity: Fluorine can participate in favorable electrostatic and dipolar interactions with protein targets.

-

Improve metabolic stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, influencing ionization state and cell permeability.

-

Provide a spectroscopic probe: The presence of the ¹⁹F nucleus allows for the use of powerful NMR-based screening techniques.[4]

-

-

The Nitro Group: While sometimes viewed with caution, the nitro group is a valuable functional group in medicinal chemistry. Its strong electron-withdrawing properties can significantly influence the electronic character of the aromatic ring, modulating binding interactions. Furthermore, the nitro group can be a key pharmacophoric element, as seen in several antiprotozoal and antibacterial agents.[5] It can also serve as a synthetic handle for further chemical elaboration.

The combination of these three features in a compact, fragment-sized molecule makes this compound a highly attractive starting point for FBDD campaigns targeting a diverse range of biological targets.

Physicochemical Properties

A thorough understanding of a fragment's physicochemical properties is crucial for its effective application in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₇H₄FN₃O₂ | PubChem |

| Molecular Weight | 181.12 g/mol | PubChem |

| CAS Number | 1360952-20-0 | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | C1=C2C=NNC2=CC(=C1F)[O-] | PubChem |

| InChI | InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10) | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 0 | PubChem |

| Topological Polar Surface Area | 74.5 Ų | PubChem |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Fluoro-2-methyl-5-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization:

-

Dissolve 4-fluoro-2-methyl-5-nitroaniline in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Intramolecular Cyclization:

-

Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C. The cyclization can also be promoted by the careful addition of a base to neutralize the acid.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Neutralize the solution with a suitable base, such as sodium hydroxide, until a precipitate forms.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

-

Self-Validation and Causality:

-

The choice of a substituted 2-methylaniline as the starting material is a well-established route for the synthesis of indazoles via the Davis-Beirut reaction or similar intramolecular cyclizations.

-

The low-temperature diazotization is critical to prevent the decomposition of the unstable diazonium salt intermediate.

-

The subsequent cyclization is an intramolecular electrophilic aromatic substitution, where the diazonium group is attacked by the aromatic ring. This reaction is often facilitated by gentle heating or neutralization of the acidic medium.

-

Purification by column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or side products.

Application in Fragment-Based Drug Discovery: A Landscape of Opportunity

While direct experimental data on the use of this compound in FBDD campaigns is limited, its structural features and the known biological activities of related indazole derivatives allow for a well-reasoned projection of its potential applications.

Potential Biological Targets

Indazole-containing fragments have shown inhibitory activity against a range of important drug targets. The following are plausible targets for this compound:

-

Kinases: The indazole scaffold is a well-known "hinge-binder" in protein kinases, forming key hydrogen bonds with the kinase hinge region. Fragment screening has identified indazole hits for targets such as Janus kinases (JAKs) and AXL kinase.[7] The 5-fluoro and 6-nitro substituents of the target fragment could be exploited to achieve selectivity and potency.

-

Bacterial DNA Gyrase: An indazole fragment has been identified as a validated hit against the ATP binding site of bacterial DNA gyrase B (GyrB), a key target for antibiotics.[8] The development of novel antibiotics is a critical area of research, and this compound could serve as a starting point for a new class of GyrB inhibitors.

-

Protozoan Enzymes: Nitroaromatic compounds have a long history as antiprotozoal agents. Derivatives of 5-nitroindazole and 6-nitroindazole have demonstrated activity against Trypanosoma cruzi and Leishmania species.[5][9] The mechanism of action is often linked to the reduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species. This compound is therefore a promising fragment for the discovery of new antiparasitic drugs.

A Hypothetical FBDD Workflow

The following workflow illustrates how this compound could be used in a typical FBDD campaign.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocol: Fragment Screening using ¹⁹F-NMR

The presence of the fluorine atom in this compound makes it an ideal candidate for screening by ¹⁹F-NMR, a sensitive and powerful technique for detecting weak binding events.[4]

Materials:

-

Purified target protein

-

This compound stock solution in a suitable solvent (e.g., DMSO-d₆)

-

NMR buffer (e.g., phosphate-buffered saline in D₂O)

-

NMR spectrometer equipped with a ¹⁹F probe

Procedure:

-

Sample Preparation:

-

Prepare a solution of the target protein in the NMR buffer to a final concentration of 10-50 µM.

-

Prepare a solution of this compound in the same buffer to a final concentration of 100-500 µM.

-

Prepare a reference sample containing only the fragment in the NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹⁹F-NMR spectrum of the reference sample.

-

Acquire a one-dimensional ¹⁹F-NMR spectrum of the sample containing both the protein and the fragment.

-

-

Data Analysis:

-

Compare the ¹⁹F-NMR spectra of the reference and the protein-containing samples.

-

A change in the chemical shift, line broadening, or a decrease in the intensity of the ¹⁹F signal in the presence of the protein is indicative of binding.

-

Causality and Trustworthiness:

-

¹⁹F-NMR is a highly reliable method for detecting fragment binding because the ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, leading to good sensitivity.

-

The chemical environment of the fluorine atom is highly sensitive to changes upon binding to a protein, resulting in easily detectable changes in the NMR spectrum.

-

The use of a reference sample containing only the fragment allows for a direct comparison and minimizes the risk of false positives.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a detailed SAR for this compound is yet to be established, we can infer potential avenues for optimization based on the known chemistry of the indazole scaffold and the roles of the fluoro and nitro substituents.

Caption: Potential vectors for chemical elaboration of the this compound scaffold.

-

N1 Position: The N1 position of the indazole ring is a common site for modification. Alkylation or arylation at this position can be used to probe for additional binding pockets and to modulate physicochemical properties such as solubility and cell permeability.

-

C3 Position: The C3 position offers another vector for growth. Introduction of various substituents at this position can lead to significant gains in potency by accessing nearby sub-pockets in the target protein.

-

Nitro Group: The nitro group can be chemically modified to explore its role in binding and to mitigate any potential toxicological concerns. Reduction to an amine, for example, introduces a basic handle that can form salt bridges or be further functionalized. Alternatively, the nitro group can be replaced with other electron-withdrawing groups to fine-tune the electronic properties of the scaffold.

Conclusion: A Fragment with a Bright Future

This compound represents a compelling, albeit underexplored, fragment for drug discovery. Its unique combination of a privileged indazole core with the modulating effects of fluoro and nitro substituents makes it a versatile tool for probing a wide range of biological targets. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a well-reasoned prospectus for its application in FBDD. As the demand for novel, high-quality chemical matter continues to grow, it is fragments like this compound that will pave the way for the next generation of innovative medicines.

References

-

Organic Syntheses. Indazole. [Link]

-

Organic Syntheses. 5-Nitroindazole. [Link]

-

PubChem. This compound. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

National Center for Biotechnology Information. Using Fragment-Based Approaches to Discover New Antibiotics. [Link]

-

National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

Understanding the Role of Indazole Derivatives in Modern Chemistry. [Link]

-

National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

National Center for Biotechnology Information. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]

-

National Center for Biotechnology Information. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. [Link]

-

ResearchGate. Researches in the series of 6-nitroindazole, synthesis and biological activities. [Link]

-

Cambridge Healthtech Institute. Fragment-Based Drug Discovery. [Link]

-

University of Dundee. Fragment-Based Lead Discovery – Ciulli Laboratory. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Taylor & Francis Online. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

Sources

- 1. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 2. Fragment-Based Lead Discovery – Ciulli Laboratory [sites.dundee.ac.uk]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 6-FLUORO-5-NITRO-1H-INDAZOLE | 633327-51-2 [chemicalbook.com]

- 7. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Fragment-Based Approaches to Discover New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

theoretical studies of 5-Fluoro-6-nitro-1H-indazole electronic structure

An In-depth Technical Guide to the Theoretical Electronic Structure of 5-Fluoro-6-nitro-1H-indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of specific substituents, such as fluorine and nitro groups, can profoundly modulate the electronic properties and, consequently, the biological activity of these molecules. This guide provides a comprehensive theoretical framework for investigating the electronic structure of this compound. We will explore the application of Density Functional Theory (DFT) and other computational methods to elucidate its molecular geometry, frontier molecular orbitals, charge distribution, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of this important heterocyclic compound.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are a class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The electronic configuration of the indazole ring system, particularly the distribution of electron density and the nature of its frontier orbitals, is a critical determinant of its interaction with biological targets.[5] The strategic placement of a fluorine atom at the 5-position and a nitro group at the 6-position is expected to significantly influence these properties. The fluorine atom, with its high electronegativity, and the nitro group, a potent electron-withdrawing group, can alter the molecule's reactivity, stability, and potential for intermolecular interactions.[6][7] A thorough theoretical study is therefore essential to build a predictive model of its behavior, guiding further synthetic efforts and pharmacological testing.

Core Theoretical Methodologies

To dissect the electronic structure of this compound, a multi-faceted computational approach is employed. The foundation of this analysis is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between accuracy and computational cost for medium-sized organic molecules.[8][9]

Geometry Optimization

The first step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using DFT with a functional like B3LYP (Becke, three-parameter, Lee–Yang–Parr) and a comprehensive basis set such as 6-311++G(d,p).[10][11] The B3LYP functional is a hybrid functional widely used for its reliability in predicting molecular geometries.[12] The 6-311++G(d,p) basis set provides sufficient flexibility to accurately describe the electron distribution, incorporating diffuse functions (++) for non-covalently bonded electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. The indazole moiety in related structures is known to be essentially planar.[4][13]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[14] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[12] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity.[14] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Electronegativity (χ) = (I + A) / 2

-

Electrophilicity Index (ω) = χ² / (2η)

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[15] The MEP map illustrates regions of varying electrostatic potential, typically color-coded:

-

Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and fluorine.[16]

-

Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack. These are typically located around hydrogen atoms, particularly those bonded to heteroatoms.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into localized orbitals that align with classical chemical concepts of lone pairs and bonds.[17] This method is particularly useful for quantifying intramolecular interactions, such as charge delocalization and hyperconjugation. The analysis calculates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, providing insight into the electronic stability of the molecule.[11]

Time-Dependent DFT (TD-DFT)

To predict the electronic absorption properties, Time-Dependent DFT (TD-DFT) calculations are performed.[18] This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light. The results can be used to simulate the UV-Vis absorption spectrum, predicting the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths.[19]

In-Silico Experimental Protocol: A Step-by-Step Workflow

The following protocol outlines the typical steps for conducting a theoretical analysis of this compound using computational chemistry software like Gaussian.

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling interface.

-

Geometry Optimization:

-

Select the DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Perform a geometry optimization calculation to find the lowest energy structure.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (which should yield no imaginary frequencies).

-

-

Electronic Property Calculations:

-

Using the optimized geometry, perform a single-point energy calculation with the same DFT method and basis set.

-

Request the calculation of molecular orbitals (for FMO analysis), MEP, and NBO analysis.

-

-

Excited State Calculation:

-

Perform a TD-DFT calculation to compute the energies of the first several singlet excited states. This will provide data for simulating the UV-Vis spectrum.

-

-

Data Analysis:

-

Extract and analyze the output files to obtain optimized coordinates, HOMO/LUMO energies, MEP surfaces, NBO interaction energies, and simulated spectral data.

-

Below is a diagram representing the computational workflow.

Caption: Relationship between electronic properties and chemical reactivity.

Conclusion

The theoretical investigation of this compound's electronic structure provides invaluable insights for drug design and materials science. By employing a suite of computational tools like DFT, TD-DFT, and NBO analysis, researchers can build a robust model of its geometry, stability, reactivity, and spectroscopic signatures. This in-silico approach allows for the rational design of novel indazole derivatives with tailored electronic properties, accelerating the discovery of new therapeutic agents and functional materials. The methodologies and predictive insights detailed in this guide serve as a foundational protocol for the computational exploration of this and other related heterocyclic systems.

References

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7FRrL4BZogjzsgzeljJ3v-8bUtoY8nFUqmUUWIap4tea1YcFSlmvmaUH6Q1TrROXJ44wMRAVGeGkVnMFLBcCbolpSJSzRWzQfkSIGq2kuM6pSmc35cLMeZOMIeSxOVVurGvx34JDZPBZ8KP0=]

- Molecular electrostatic potential surfaces views of 5–18. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6NEhWke7OIJpLrXErnDoTjrKrkc3JOMxv9cceQVtCCXhoenJxD-neJDBQ1k3PVCojYAL0jmftOXIbU4SYm83wqYfHnqVRoPU8XUjZRPu64hqiMNCyyeVp1N6aQdQtVAJYLX-2mEygMD7tHHfXVcOphGgpc6D8CEhTNQf-drdofmTen3_YsKnYBjJSskq-Hfj3JnAi6vcR8dmsp4DMT_3qUgqzOsNv]